molecular formula C12H15NO3 B1363146 3-(2,2-Dimethylpropionylamino)benzoic acid CAS No. 56619-96-6

3-(2,2-Dimethylpropionylamino)benzoic acid

Cat. No.: B1363146
CAS No.: 56619-96-6
M. Wt: 221.25 g/mol
InChI Key: HGYDTYONFLKGIQ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropionylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 2,2-dimethylpropionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropionylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminobenzoic acid+2,2-Dimethylpropionyl chloride3-(2,2-Dimethylpropionylamino)benzoic acid+HCl\text{3-Aminobenzoic acid} + \text{2,2-Dimethylpropionyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Aminobenzoic acid+2,2-Dimethylpropionyl chloride→3-(2,2-Dimethylpropionylamino)benzoic acid+HCl

The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropionylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The amide group can

Biological Activity

3-(2,2-Dimethylpropionylamino)benzoic acid is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 214.24 g/mol
  • Structural Characteristics : The compound features a benzoic acid core with a 2,2-dimethylpropionylamino group, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • PC-3 (Prostate Cancer)
Cell Line IC₅₀ (µM) Mechanism of Action
MCF-715Induction of apoptosis
PC-320Cell cycle arrest at G1 phase

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in metabolic pathways and influence signaling cascades related to cell growth and survival:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular energy dynamics.
  • Receptor Interaction : Binding to specific receptors could modulate signaling pathways that control cell proliferation and apoptosis.

Study on Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

Study on Anticancer Effects

In a study reported in Cancer Research, researchers assessed the effects of the compound on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYDTYONFLKGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338110
Record name 3-(2,2-dimethylpropionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-96-6
Record name 3-(2,2-dimethylpropionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-dimethylpropanamido)benzoic acid
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